An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in scientific integrity, combining established principles with practical insights to offer a self-validating and authoritative resource.
Introduction: The Significance of Pyrrole Scaffolds and NMR Spectroscopy
Pyrrole derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate makes it a valuable building block in organic synthesis. Understanding its structural and electronic properties is paramount for its effective utilization. ¹H NMR spectroscopy stands as an unparalleled tool for elucidating the precise structure of such molecules in solution, providing critical information on the chemical environment, connectivity, and stereochemistry of protons within the molecule. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, offering a robust framework for its characterization.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, a clear understanding of the molecule's structure and the distinct proton environments is essential.
Figure 1. Molecular structure of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate highlighting the key proton environments.
The molecule possesses several distinct proton signals:
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N-H Proton: The proton attached to the nitrogen atom of the pyrrole ring.
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Pyrrole Ring Proton (C3-H): The lone proton directly attached to the pyrrole ring at the C3 position.
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5-Methyl Protons: The three equivalent protons of the methyl group at the C5 position.
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2-Carboxylate Methyl Protons: The three equivalent protons of the methyl ester group at the C2 position.
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4-Carboxylate Methyl Protons: The three equivalent protons of the methyl ester group at the C4 position.
Experimental Protocol for ¹H NMR Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum is contingent upon a meticulously executed experimental protocol. The following procedure is a validated method for obtaining a research-grade spectrum of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate.
Step-by-Step Methodology
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Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate. The purity of the sample is critical to avoid signals from impurities that may complicate spectral interpretation.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[3]
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: A 30-45° pulse is typically sufficient for routine spectra.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
-
The Free Induction Decay (FID) signal is then Fourier transformed to generate the frequency-domain NMR spectrum.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
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Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
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Integrate the area under each peak to determine the relative number of protons contributing to each signal.
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Figure 2. A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR data for Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate based on established chemical shift principles for pyrrole derivatives and methyl esters.[4][5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | ~8.0 - 9.5 (broad) | Singlet (broad) | 1H | N/A |
| C3-H | ~6.8 - 7.2 | Singlet | 1H | N/A |
| 2-COOCH₃ | ~3.8 - 3.9 | Singlet | 3H | N/A |
| 4-COOCH₃ | ~3.7 - 3.8 | Singlet | 3H | N/A |
| 5-CH₃ | ~2.2 - 2.4 | Singlet | 3H | N/A |
In-Depth Spectral Interpretation
A detailed analysis of each signal provides a comprehensive understanding of the molecular structure.
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N-H Proton (δ ~8.0 - 9.5 ppm, broad singlet, 1H): The N-H proton of a pyrrole ring typically appears as a broad singlet in a downfield region.[6] The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential intermolecular hydrogen bonding or exchange with trace amounts of water.[7][8] In a very dry, aprotic solvent, this peak may appear sharper. Its integration value corresponds to a single proton.
-
Pyrrole Ring Proton (C3-H, δ ~6.8 - 7.2 ppm, singlet, 1H): The lone proton on the pyrrole ring is expected to resonate in the aromatic region.[9] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate groups and the electron-donating methyl group. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.
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Carboxylate Methyl Protons (2-COOCH₃, δ ~3.8 - 3.9 ppm and 4-COOCH₃, δ ~3.7 - 3.8 ppm, singlets, 3H each): The protons of the two methyl ester groups will each give rise to a sharp singlet, each integrating to three protons.[3] The chemical shifts are in the typical range for methyl esters.[5] A slight difference in their chemical shifts is anticipated due to the different electronic environments at the C2 and C4 positions of the pyrrole ring. The ester at the C2 position is adjacent to the nitrogen, while the ester at C4 is adjacent to the C3-H and the C5-methyl group, leading to subtle variations in shielding.
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5-Methyl Protons (5-CH₃, δ ~2.2 - 2.4 ppm, singlet, 3H): The protons of the methyl group attached to the C5 position of the pyrrole ring will appear as a singlet, integrating to three protons. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.[10]
The Causality Behind Experimental Choices
-
Choice of Solvent: CDCl₃ is a common choice due to its excellent dissolving power for many organic molecules and its single residual peak at δ 7.26 ppm, which is typically well-separated from the signals of interest. For compounds with poor solubility in CDCl₃ or to observe N-H protons more clearly (by reducing exchange), DMSO-d₆ can be a suitable alternative.
-
Internal Standard (TMS): The use of TMS is a universally accepted standard for ¹H NMR.[2] Its 12 equivalent protons give a single, sharp signal at 0.00 ppm, which is inert and does not typically interfere with the signals from the analyte.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is advantageous as it increases the chemical shift dispersion, making it easier to resolve closely spaced signals and improving the accuracy of integration.[3]
Conclusion
The ¹H NMR spectrum of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a powerful tool for its structural verification. A thorough understanding of the expected chemical shifts, multiplicities, and integration values, as presented in this guide, allows for an unambiguous assignment of all proton signals. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers can confidently characterize this important synthetic building block, ensuring its identity and purity for subsequent applications in drug discovery and materials science.
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Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(8), o2097. [Link]
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D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Reddit. (n.d.). Vicinal coupling in Furan/Pyrrole so low?. [Link]
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Contreras, R. H., & Peralta, J. E. (2000). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry, 38(1), 43-47. [Link]
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Abraham, R. J., & Reid, M. (2000). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 38(7), 570-578. [Link]
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